molecular formula C21H23NO4 B150074 Dehydroglaucine CAS No. 22212-26-6

Dehydroglaucine

Cat. No. B150074
CAS RN: 22212-26-6
M. Wt: 353.4 g/mol
InChI Key: RZUHGAKUNBFQJS-UHFFFAOYSA-N
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Description

Dehydroglaucine is a compound with the CAS Number: 22212-26-6 and a Molecular Weight of 353.42 . It is also known as 1,2,9,10-tetramethoxy-6-methyl-5,6-dihydro-4H-dibenzo [de,g]quinoline .


Synthesis Analysis

The synthesis of Dehydroglaucine involves the dehydrogenation of glaucine by mercury acetate . The process utilizes the tendency of cyclic tertiary amines to dehydrogenate and form a C=C double bond in the a,b-position to the N atom . Investigations showed that mercury acetate in the presence of NaBH4 dehydrogenates glaucine regioselectively to form 6,7-dehydroglaucine .


Molecular Structure Analysis

The structure of Dehydroglaucine was confirmed by IR, PMR, and 13C NMR spectra and an x-ray structure analysis . The bond lengths and angles are close to the usual values except for the C6=C7 double bond at 1.355 Å .


Chemical Reactions Analysis

Unfortunately, I could not find specific information on the chemical reactions involving Dehydroglaucine .


Physical And Chemical Properties Analysis

Dehydroglaucine has a molecular formula of C21H23NO4 and a molecular weight of 353.41 . It is recommended to be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

1. Microbial Oxidation and Stereospecificity

Dehydroglaucine is produced through the stereospecific oxidation of S-(+)-glaucine by Fusarium solani, a process that does not metabolize R-(−)-glaucine. This conversion, important in organic synthesis, shows the potential of using microbial systems in producing specific stereoisomers without generating complicating side products (Davis & Rosazza, 1981).

2. Source and Oxidation in Plants

Air oxidation of glaucine, the main alkaloid in Glaucium flavum, results in 7,6′-dehydroglaucine. This finding supports the idea that glaucine could be the precursor for more oxidized minor alkaloids in the plant, demonstrating the natural processes of alkaloid transformation in plants (Chervenkova, Mollov & Paszyc, 1981).

3. Hypotensive Effects

Dehydroglaucine derivatives exhibit hypotensive effects. In a comparative study, 7-benzoyl-dehydroglaucine showed a significant reduction in blood pressure, indicating potential therapeutic applications for cardiovascular conditions (Todorov & Zamfirova, 1991).

4. Pharmacophore Models and Virtual Screening

In the realm of drug discovery, pharmacophore-based virtual screening has been applied to targets like hydroxysteroid dehydrogenases. Dehydroglaucine and its derivatives could be considered in this context for identifying new therapeutic agents or understanding the molecular basis of drug-target interactions (Kaserer et al., 2015).

5. Antiplatelet Aggregation

Compounds like 7-hydroxy-dehydroglaucine isolated from Annona purpurea exhibit significant antiplatelet aggregation activity. This property positions dehydroglaucine derivatives as potential candidates for developing treatments for conditions involving platelet aggregation (Chang et al., 1998).

Future Directions

While specific future directions for Dehydroglaucine are not mentioned in the available literature, there is a general trend towards the development of new materials and the establishment of structure–function relationships in the field of biomaterials .

properties

IUPAC Name

4,5,15,16-tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h8-11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUHGAKUNBFQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176762
Record name 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroglaucine

CAS RN

22212-26-6
Record name Didehydroglaucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Dibenzo(de,g)quinoline, 5,6-dihydro-1,2,9,10-tetramethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
PJ Davis, D Wiese, JP Rosazza - Journal of the Chemical Society …, 1977 - pubs.rsc.org
… In general, recoveries of both glaucine and dehydroglaucine were low, even at zero time, probably owing to binding of both compounds by the mycelium of F. solani. This phenomenon …
Number of citations: 26 pubs.rsc.org
KM Kerr, AM Kook, PJ Davis - Journal of natural products, 1986 - ACS Publications
… (8,9) have shown that this reaction proceeds with an overall m-elimination of hydrogen since only cis-1 -methylglaucine (6,7) was converted by the fungi to 7-methyl-dehydroglaucine …
Number of citations: 12 pubs.acs.org
MP Cava, MJ Mitchell, SC Havlicek… - Journal of Organic …, 1970 - ACS Publications
The stilbene-phenanthrene photocyclization reaction has been employed as the key step in new synthetic routes to the aporphine alkaloids nuciferine (4) and glaucine (3). Thus, …
Number of citations: 100 pubs.acs.org
PJ Davis - 1976 - search.proquest.com
… of products including dehydroglaucine 52, and oxoglaucine s. *** when dehydroglaucine weas … Gleucine incubated under these conditions produced only traces of dehydroglaucine and …
Number of citations: 0 search.proquest.com
PJ Davis - Journal of Chromatography A, 1980 - Elsevier
High-performance Iiqtid cbromatograpby (HPLC) has been utilized for the. s~ dy of metabolic pathways permitting the separation and quantitation of residual starting material or …
Number of citations: 15 www.sciencedirect.com
CD Hufford, MJ Funderburk, JM Morgan… - Journal of …, 1975 - Elsevier
… Separation of the active alkaloidal fraction by chromatography led to the isolation and identification of dehydroglaucine and liriodenine as the active components. Several other …
Number of citations: 191 www.sciencedirect.com
WJ Huang, CC Huang, LW Hsin, YM Tsai, CT Lin… - Tetrahedron …, 2010 - Elsevier
… of sodium iodide for the synthesis of 7-benzyl dehydroglaucine. The application of this finding for treating dehydroglaucine with a variety of alkyl bromides also gave corresponding 7-…
Number of citations: 3 www.sciencedirect.com
AZ Turmukhambetov, ZZ Zhumagalieva… - Chemistry of natural …, 2005 - Springer
The syntheses of several aporphine alkaloids and their derivatives have been reported [1-3]. In continuation of this research, we studied the dehydrogenation of glaucine by mercury …
Number of citations: 5 link.springer.com
EP Dantas, J Monteiro, LS Medeiros… - Journal of the Brazilian …, 2020 - SciELO Brasil
Although the genus Duguetia is well known for producing alkaloids as chemical constituents, there are no reports of alkaloids identified in the species D. lanceolata. Thus, aiming to …
Number of citations: 11 www.scielo.br
KM Kerr - 1987 - elibrary.ru
… solani metabolizes only S-(+)-glaucine (1) to dehydroglaucine (3), and A. flavipes metabolizes only R-(-)-glaucine (2) to dehydroglaucine.(See pg. 5 in dissertation for illustration.) …
Number of citations: 0 elibrary.ru

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